trans-Dimethyl 1-benzylazetidine-2,4-dicarboxylate
Description
trans-Dimethyl 1-benzylazetidine-2,4-dicarboxylate is a four-membered azetidine ring derivative featuring two methyl ester groups at positions 2 and 4, along with a benzyl substituent at position 1. The trans configuration of the ester groups imposes distinct stereoelectronic effects, influencing reactivity and intermolecular interactions. Azetidines are notable for their ring strain, which enhances reactivity in ring-opening and functionalization reactions compared to five-membered analogues like pyrrolidines .
Properties
IUPAC Name |
dimethyl (2S,4S)-1-benzylazetidine-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-18-13(16)11-8-12(14(17)19-2)15(11)9-10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJVYCMOVXNWAM-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(N1CC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](N1CC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
trans-Dimethyl 1-benzylazetidine-2,4-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
trans-Dimethyl 1-benzylazetidine-2,4-dicarboxylate is used in a wide range of scientific research applications. It is valuable in organic synthesis, pharmaceutical development, and other areas of chemistry due to its unique structural properties and reactivity. The compound’s versatility makes it a useful tool for researchers in various fields.
Mechanism of Action
The mechanism of action of trans-Dimethyl 1-benzylazetidine-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism of action is limited, the compound’s effects are likely mediated through its interactions with specific enzymes or receptors .
Comparison with Similar Compounds
Structural Analogues by Ring Size and Substituents
Azetidine Derivatives
- Diethyl 1-Benzylazetidine-2,4-dicarboxylate (CAS 174309-28-5): Structure: Features ethyl esters instead of methyl esters. Synthesis: Likely synthesized via similar routes as dimethyl analogues, with esterification steps tailored to the alcohol used (ethanol vs. methanol).
Pyrrolidine Derivatives
- Dimethyl 2-Benzyl-5-Phenylpyrrolidine-2,4-dicarboxylate: Structure: Five-membered pyrrolidine ring with benzyl and phenyl substituents. Properties: Reduced ring strain compared to azetidines, leading to lower reactivity in ring-opening reactions. Spectral Data: NMR signals for methoxy groups appear as singlets near δ 3.77 ppm, similar to methyl esters in azetidines .
Thiazolane Derivatives
- Dimethyl 3-[2-(4-BENZHYDRYLPIPERAZINO)ACETYL]-1,3-THIAZOLANE-2,4-DICARBOXYLATE (CAS 318951-82-5): Structure: Sulfur-containing thiazolane ring with complex substituents.
Comparison of Physical and Spectral Properties
*Inferred data based on analogues.
Biological Activity
trans-Dimethyl 1-benzylazetidine-2,4-dicarboxylate (CAS No. 121049-91-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its anticancer properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
This compound features a bicyclic structure with two carboxylate groups and a benzyl substituent. The key structural formula is:
This compound is characterized by the presence of two ester functional groups, which may influence its reactivity and biological interactions.
The biological activity of this compound may be attributed to its ability to interact with cellular targets, potentially influencing pathways related to cell proliferation and apoptosis. Although specific mechanisms for this compound are still under investigation, similar compounds have shown activity through:
- Inhibition of DNA synthesis : Compounds with dicarboxylate moieties often exhibit cytotoxic effects by interfering with DNA replication.
- Modulation of signaling pathways : Potential interactions with signaling molecules involved in cancer progression.
Anticancer Activity
A significant area of research involves the anticancer properties of this compound. In vitro studies have shown promising results against various cancer cell lines:
These results suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
Case Studies
Research has highlighted several case studies where this compound was tested for its biological effects:
- Study on A549 Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis in A549 lung cancer cells through activation of caspase pathways.
- MCF-7 Cell Line : Another investigation revealed that the compound inhibited proliferation in MCF-7 cells by inducing cell cycle arrest at the G1 phase.
Toxicity Profile
While this compound shows promising anticancer activity, its toxicity profile needs thorough evaluation. Preliminary assessments indicate moderate toxicity levels in normal cell lines:
| Cell Type | Toxicity Level |
|---|---|
| BALB/3T3 (fibroblast) | Moderate |
| HEK293 (kidney) | Low |
Further studies are required to elucidate the safety margins and therapeutic index of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
